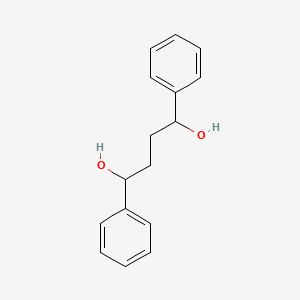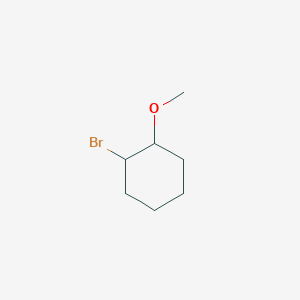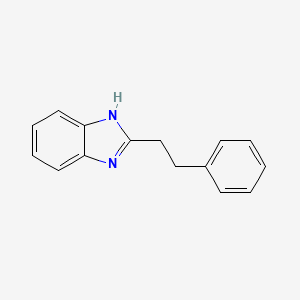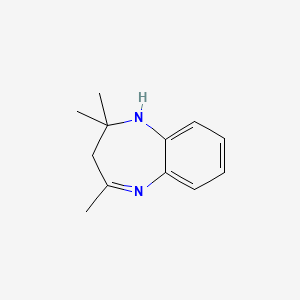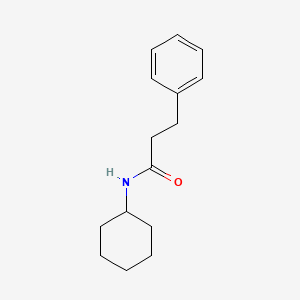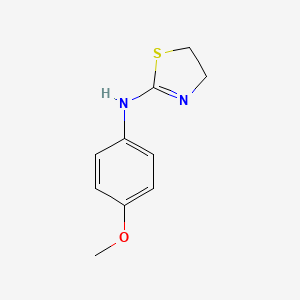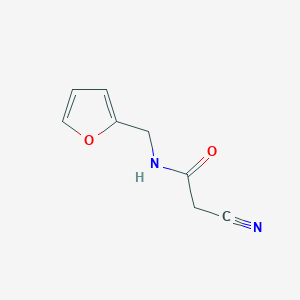
2-cyano-N-(furan-2-ylmethyl)acetamide
概要
説明
2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2.
作用機序
Target of Action
It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .
Mode of Action
As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death
Biochemical Pathways
Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair
Result of Action
It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .
生化学分析
Biochemical Properties
2-Cyano-N-(furan-2-ylmethyl)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction . For instance, it has been observed to inhibit certain enzymes, thereby affecting the catalytic activities of these enzymes. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it has demonstrated cytotoxic effects on various cancer cell lines, including leukemia cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound’s cyano group is particularly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anticancer activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of dosage optimization in the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways underscores its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its chemical properties and the presence of transport proteins. The compound’s ability to accumulate in specific tissues can enhance its biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide typically involves the reaction of ethyl cyanoacetate with furfurylamine. This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-cyano-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These reactions are typically carried out in ethanol in the presence of sodium ethylate .
Major Products Formed
The major products formed from these reactions include various thiazolidin-2-ylidene derivatives, which have shown potential biological activities .
科学的研究の応用
類似化合物との比較
Similar Compounds
- 2-cyano-N-(2-methylphenyl)acetamide
- N-(2-furan-2-yl)ethylacetamide
Uniqueness
2-cyano-N-(furan-2-ylmethyl)acetamide is unique due to its specific structure, which includes a furan ring and a cyano group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPABBXIAAASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308038 | |
| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59749-85-8 | |
| Record name | 59749-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?
A1: this compound is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []
Q2: How does the structure of this compound relate to its potential antimicrobial activity?
A2: While this compound itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []
Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of this compound?
A3: Research suggests that modifications to the core structure of this compound can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.
Q4: What analytical methods are commonly employed to characterize and quantify this compound and its derivatives?
A4: Researchers utilize a combination of techniques to characterize and quantify this compound and its derivatives. These include:
- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []
- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]
- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




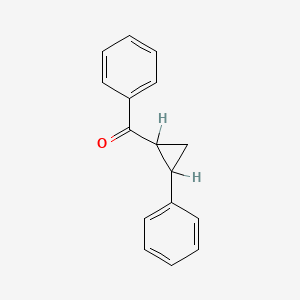
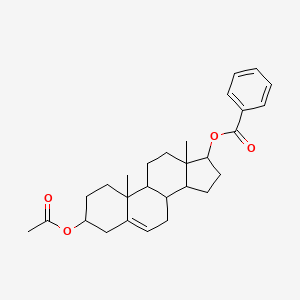
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
